molecular formula C18H19N3OS B2646691 4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 954647-20-2

4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2646691
CAS No.: 954647-20-2
M. Wt: 325.43
InChI Key: UJDSKWFUEMWRRT-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C19H22N4OS and a molecular weight of 354.47 g/mol , this synthetic molecule incorporates a benzamide core, a feature present in compounds investigated for various biological activities . The compound's structure is defined by key pharmacophoric elements, including a pyrrolidine ring and a thiophene heterocycle. The pyrrolidine scaffold is highly valued in drug design for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This specific molecular architecture suggests potential for interaction with biological targets such as enzymes and receptors. Researchers may explore its application as a modulator in areas like immunology and oncology, given that similar compounds containing both pyrrolidine and thiophene motifs have been studied as modulators for targets such as the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) . The compound is provided for research purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-cyano-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c19-11-14-3-5-15(6-4-14)18(22)20-12-17(16-7-10-23-13-16)21-8-1-2-9-21/h3-7,10,13,17H,1-2,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDSKWFUEMWRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed by reacting with an amine.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyrrolidine and Thiophene Rings: These rings can be attached through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the benzamide core and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that compounds containing pyrrole and thiophene structures exhibit significant antibacterial properties. For instance, derivatives similar to 4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study:
A pyrrole derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.125 μg/mL against MRSA, significantly outperforming standard antibiotics like vancomycin (MIC 0.5–1 μg/mL) . This suggests that the incorporation of thiophene and pyrrolidine can enhance antibacterial potency.

Anticancer Properties

Compounds with similar structural motifs have also been investigated for their anticancer potential. The presence of the cyano group is known to increase the electron-withdrawing capacity, potentially enhancing the reactivity of the compound towards cancer cells.

Research Findings:
Studies indicate that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, certain derivatives have shown promising results in inhibiting the growth of breast cancer cell lines.

Research Insights

A comprehensive review of literature reveals that compounds like this compound are at the forefront of research aimed at discovering new therapeutic agents. Their unique structural features allow for modulation of biological activity through synthetic modifications.

Compound NameStructureMIC (μg/mL)Activity Type
This compoundStructureTBDAntibacterial
Pyrrole Derivative AStructure0.125Antibacterial
Benzamide Derivative BStructureTBDAnticancer

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group and heterocyclic rings could play crucial roles in these interactions.

Comparison with Similar Compounds

Lecozotan Hydrochloride (4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride)

  • Key Features: Shares the 4-cyanobenzamide core but incorporates a piperazine ring and a benzodioxane group. Approved for Alzheimer’s disease as a 5-HT1A receptor antagonist .
  • The thiophen-3-yl group in the target compound replaces Lecozotan’s pyridinyl moiety, altering electronic and hydrophobic interactions .

D3 Receptor Ligands (e.g., N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide)

  • Key Features :
    • Feature a 4-(thiophen-3-yl)benzamide backbone with piperazine-based side chains.
    • Synthesized via nucleophilic substitution (yields: 48–63%) and act as dopamine D3 receptor ligands .
  • D2). The absence of a halogenated aryl group (e.g., 2-chlorophenyl) may reduce off-target toxicity .

Substituent Effects on Pharmacokinetics

Compound Core Structure Heterocyclic Amine Aromatic Group Biological Activity Yield (%)
Target Compound 4-cyanobenzamide Pyrrolidine Thiophen-3-yl Not reported N/A
Lecozotan Hydrochloride 4-cyanobenzamide Piperazine Benzodioxane/Pyridinyl 5-HT1A antagonist N/A
N-(2-(2-(4-(2-Cl-Ph)piperazinyl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide Piperazine Thiophen-3-yl/2-Cl-Ph D3 receptor ligand 48
Rip-B Benzamide None 3,4-Dimethoxyphenyl Not reported 80
  • Key Observations: Piperazine-containing compounds (e.g., D3 ligands) exhibit higher synthetic yields (48–63%) compared to pyrrolidine derivatives, possibly due to better reactivity in nucleophilic substitutions .

Biological Activity

4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N3S\text{C}_{16}\text{H}_{18}\text{N}_{3}\text{S}

This compound features a cyano group, a pyrrolidine ring, and a thiophene moiety, which are known to contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiophene and pyrrolidine structures exhibit significant antimicrobial activity. For example, derivatives of pyrrole and thiophene have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .

Anticancer Activity

Studies on similar benzamide derivatives have demonstrated anticancer properties through various mechanisms, such as inducing apoptosis in cancer cells and inhibiting tumor growth. In particular, compounds with similar structural features have been reported to inhibit cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with a benzamide structure often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature of the thiophene ring may facilitate membrane penetration, leading to disruption of bacterial membranes or cancer cell membranes.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrole derivatives against MRSA. The results showed that specific substitutions on the pyrrole ring significantly enhanced activity compared to standard antibiotics like vancomycin .
  • Anticancer Efficacy : Another investigation focused on the cytotoxic effects of benzamide derivatives on human breast cancer cells. The study found that certain modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Summary

Activity Type Target Organism/Cell Line MIC/IC50 Values Reference
AntibacterialMRSA8 ng/mL
AntibacterialE. coli12.5 µg/mL
AnticancerBreast Cancer Cells5 µM

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